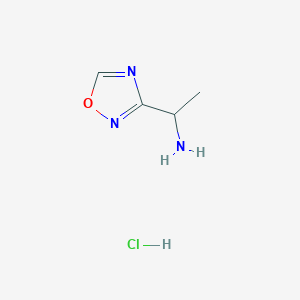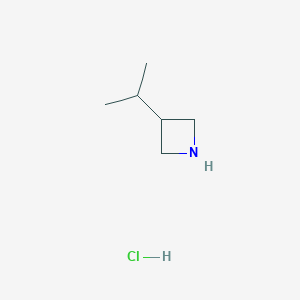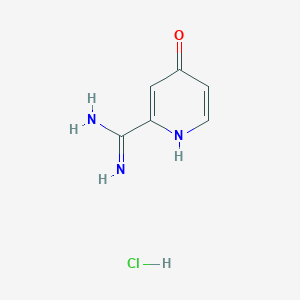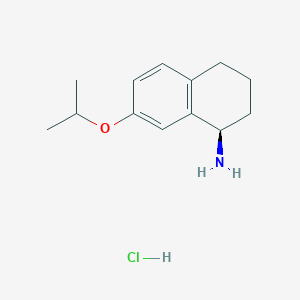![molecular formula C12H17Cl2N3O B1430035 3-Methyl-1-[2-(methylamino)ethyl]-1,2-dihydroquinoxalin-2-one dihydrochloride CAS No. 1432681-03-2](/img/structure/B1430035.png)
3-Methyl-1-[2-(methylamino)ethyl]-1,2-dihydroquinoxalin-2-one dihydrochloride
Übersicht
Beschreibung
This compound, also known as 3-Methyl-1-[2-(methylamino)ethyl]-1,2-dihydroquinoxalin-2-one dihydrochloride, has a CAS Number of 1432681-03-2 . It has a molecular weight of 290.19 and its IUPAC name is 1-(2-(methylamino)ethyl)-3-methylene-3,4-dihydroquinoxalin-2(1H)-one dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15N3O.2ClH/c1-9-12(16)15(8-7-13-2)11-6-4-3-5-10(11)14-9;;/h3-6,13-14H,1,7-8H2,2H3;2*1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
- 3-Methyl-1-[2-(methylamino)ethyl]-1,2-dihydroquinoxalin-2-one dihydrochloride and its derivatives have been a subject of study for their synthesis and reactivity. For instance, 2,3-Dichloroquinoxaline and its derivatives have been reacted with malononitrile and ethyl cyanoacetate to yield a variety of 3-chloro-2-(cyanomethylene)-1,2-dihydroquinoxaline derivatives. These compounds exhibit interesting zwitterionic structures and are characterized by spectroscopic data and elemental analyses (Obafemi & Pfleiderer, 2004). Additionally, the intramolecular transfer of the enol proton to a nitrogen atom has been studied as a plausible mechanism for ketene formation in the synthesis of related compounds like laquinimod (Jansson et al., 2006).
Biological Evaluation
- Novel quinoxaline compounds synthesized from derivatives such as 3-methylquinoxalin-2(1H)-one and 1,4-dihydroquinoxaline-2,3-dione have shown significant antiviral activity, particularly against HCMV, presenting low cytotoxicity and a high selectivity index. This indicates the potential of these compounds in antiviral therapies (Elzahabi, 2017).
Chemical Reactivity and Formation of Benzodiazepines and Benzimidazoles
- The reactivity of compounds like 3-ethoxycarbonylmethylene-3,4-dihydroquinoxalin-2(1H)-one in the synthesis of benzodiazepines and benzimidazoles has been investigated. Structural reassignment and new insights have been provided, highlighting the formation of other regioisomers of products distinct from previously reported data (Mamedov et al., 2014).
Synthesis of Anti-inflammatory and Analgesic Agents
- Some derivatives, such as 2-(3-methyl-7-substituted-2-oxoquinoxalinyl) -5-(aryl)-1,3,4-oxadiazoles, have been synthesized and characterized for their potential as non-steroidal anti-inflammatory and analgesic agents. These compounds have undergone extensive characterization and preliminary screenings, showing promising activity (Wagle, Adhikari, & Kumari, 2008).
Corrosion Inhibition Studies
- The inhibition efficiencies of some quinoxalines, including derivatives of the discussed compound, have been theoretically evaluated as corrosion inhibitors of copper in nitric acid, highlighting the relationship between molecular structure and inhibition efficiency (Zarrouk et al., 2014).
Safety And Hazards
The safety information available indicates that this compound has the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
3-methyl-1-[2-(methylamino)ethyl]quinoxalin-2-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.2ClH/c1-9-12(16)15(8-7-13-2)11-6-4-3-5-10(11)14-9;;/h3-6,13H,7-8H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIAYVOZYDEBHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N(C1=O)CCNC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-[2-(methylamino)ethyl]-1,2-dihydroquinoxalin-2-one dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride](/img/structure/B1429961.png)
![1,5-Diazabicyclo[3.2.2]nonane-6-carboxylic acid dihydrochloride](/img/structure/B1429962.png)


![[3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine](/img/structure/B1429966.png)


![1-ethyl-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B1429972.png)
![4-[(4-Methylpiperidin-4-yl)methyl]morpholine dihydrochloride](/img/structure/B1429973.png)
